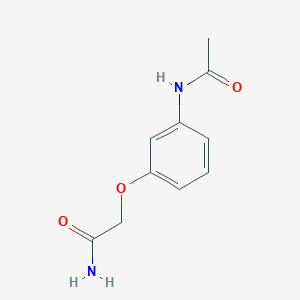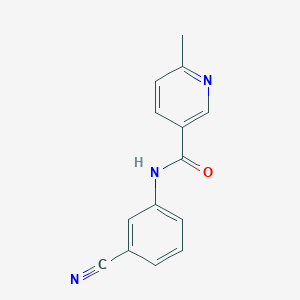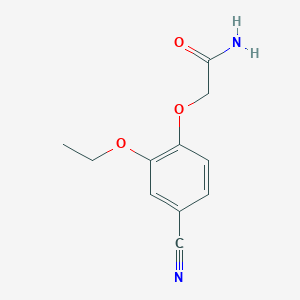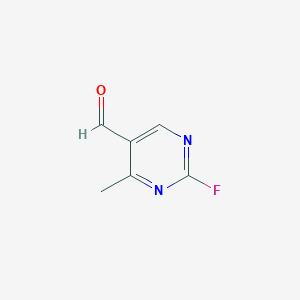
2-(3-Acetamidophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Acetamidophenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group attached to a phenoxy acetamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetamidophenoxy)acetamide typically involves the reaction of 3-acetamidophenol with chloroacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction efficiency.
化学反应分析
Types of Reactions
2-(3-Acetamidophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3-Acetamidophenoxy)acetamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2-(4-Acetamidophenoxy)acetamide: Similar structure but with the acetamido group at the para position.
2-(3-Chlorophenoxy)acetamide: Contains a chloro group instead of an acetamido group.
2-(3-Methoxyphenoxy)acetamide: Contains a methoxy group instead of an acetamido group.
Uniqueness
2-(3-Acetamidophenoxy)acetamide is unique due to the specific positioning of the acetamido group, which can influence its reactivity and interaction with biological targets
属性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
2-(3-acetamidophenoxy)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)12-8-3-2-4-9(5-8)15-6-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) |
InChI 键 |
PAJUDXLFFIUBMS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=CC=C1)OCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-((4-Bromo-1h-pyrazol-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14911143.png)

![8-((tert-Butoxycarbonyl)(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B14911152.png)







